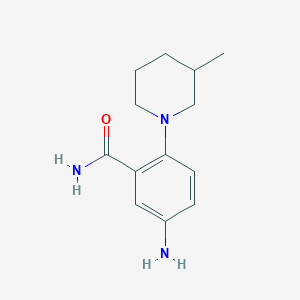

5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide

Description

5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide is a benzamide derivative characterized by a piperidine ring substituted with a methyl group at the 3-position and an amino group at the 5-position of the benzamide core. Its molecular formula is C₁₃H₁₉N₃O, with a molecular weight of 233.31 g/mol and a ChemSpider ID of 738427 (for the non-methylated analog) . The compound is commercially available, with multiple suppliers listed globally .

Properties

IUPAC Name |

5-amino-2-(3-methylpiperidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-9-3-2-6-16(8-9)12-5-4-10(14)7-11(12)13(15)17/h4-5,7,9H,2-3,6,8,14H2,1H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEVJRMTDVDEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide typically involves the following steps:

Formation of the Piperidine Ring: The starting material, 3-methyl-piperidine, is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Amination: The piperidine derivative is then subjected to amination reactions to introduce the amino group at the desired position.

Coupling with Benzamide: The final step involves coupling the aminated piperidine derivative with benzamide under conditions that facilitate the formation of the desired product. This can be achieved using coupling reagents such as carbodiimides or through direct amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure.

Major Products Formed

Oxidation: Formation of nitrobenzamides or nitrosobenzamides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide has shown promise as a lead compound in drug development, particularly for conditions such as cancer and inflammation. Preliminary studies indicate that it may inhibit specific enzymatic pathways associated with these diseases. Its ability to modulate receptor activity makes it a valuable candidate for further pharmacological exploration.

Cancer Research

Research has indicated that derivatives of this compound can exhibit significant anticancer properties. For example, studies have demonstrated its effectiveness in inhibiting cancer cell proliferation, particularly in breast and colon cancer models. The compound's mechanism of action may involve the modulation of signaling pathways critical for tumor growth and survival .

Neurological Studies

There is ongoing research into the effects of this compound on neurological disorders. Its potential to influence neurotransmitter systems could make it a candidate for treating conditions such as schizophrenia or depression by targeting specific receptors in the brain .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit various enzymes, which is crucial in the development of therapeutic agents. For instance, it may act as an inhibitor of glycine transporters, potentially enhancing glutamatergic neurotransmission .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Goel et al. (2023) | Investigated piperidine derivatives including this compound for anticancer activity | Highlighted its potential in treating cervical and pancreatic cancers |

| Mitra et al. (2023) | Reported on the pharmacological applications of piperidine derivatives | Emphasized the role of structural modifications in enhancing therapeutic efficacy |

| Kambappa et al. (2023) | Studied antiangiogenic properties of related compounds | Suggested potential applications in inhibiting tumor vascularization |

Binding Affinity Studies : Molecular docking studies have been employed to predict the binding modes of this compound to various biological targets, including kinases and G-protein coupled receptors (GPCRs). These studies suggest that the compound may exhibit selective binding characteristics that could be leveraged for drug design .

In Vitro Studies : Experimental assays have demonstrated that this compound can significantly reduce cell viability in cancer cell lines, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Methyl Position in Piperidine: The 3-methyl group in the target compound increases lipophilicity compared to the non-methylated analog (C₁₂H₁₇N₃O) . Substitution at the 2-methyl position (as in 694456-64-9) may alter binding pocket interactions due to steric effects .

Functional Group Variations :

Key Observations:

- The commercial availability of this compound suggests established synthetic protocols, though details are proprietary .

Pharmacological and Forensic Considerations

- Neuroleptic Potential: Structural alignment with amisulpride suggests dopamine receptor interactions, but specific activity data for the target compound is absent .

- Forensic Challenges : Benzamide derivatives are difficult to differentiate due to similar physicochemical properties (e.g., solubility, HPLC retention times) .

Biological Activity

5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide (also referred to as compound 5) is a benzamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.31 g/mol. The compound features a benzamide core substituted with an amino group and a 3-methyl-piperidine moiety, which significantly influences its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against various cancer cell lines. Preliminary studies have shown that it can inhibit key signaling pathways involved in cancer progression, such as those mediated by kinases and G-protein coupled receptors (GPCRs) .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 3.38 | Inhibition of STAT3 promoter activity |

| MCF-7 (Breast) | 2.32 | Induction of apoptosis |

| A549 (Lung) | 5.00 | Cell cycle arrest |

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been shown to possess anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokine production .

Table 2: Summary of Anti-inflammatory Activity

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the piperidine substituent have been shown to affect both potency and selectivity for biological targets.

Table 3: SAR Insights

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with a methyl substituent | Significant anticancer activity |

| 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide | Different piperidine substituent | Moderate anti-inflammatory effects |

| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide | Benzothiazole moiety | Enhanced receptor interaction |

These variations highlight the importance of specific substitutions in maximizing therapeutic efficacy.

Study on MDA-MB-231 Cells

In a notable study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis. The compound was found to downregulate STAT3 signaling, which is crucial for cell survival and proliferation in many cancers .

In Vivo Efficacy

Further investigations into the in vivo efficacy of this compound demonstrated its potential in xenograft models. The compound reduced tumor growth significantly compared to controls, indicating promising therapeutic potential for treating aggressive breast cancer subtypes .

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide, and how can yield optimization be achieved?

The synthesis typically involves coupling 5-amino-2-chlorobenzamide with 3-methylpiperidine under nucleophilic aromatic substitution conditions. Key parameters include:

- Catalytic systems : Use of polar aprotic solvents (e.g., DMF or DMSO) with bases like KCO or CsCO to enhance reactivity.

- Temperature control : Reactions are often conducted at 80–100°C for 12–24 hours to maximize conversion .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates (>95%) .

Yield optimization can be achieved via reaction calorimetry to monitor exothermic intermediates and adjust reagent stoichiometry .

Q. How should structural characterization of this compound be performed to confirm its identity and purity?

- Spectroscopic analysis :

- Chromatographic methods :

Q. What preliminary biological assays are recommended to screen for activity?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM to evaluate IC values .

- Enzyme inhibition : Screen against kinases (e.g., RET kinase) or proteases using fluorogenic substrates to identify potential targets .

- Antimicrobial testing : Follow CLSI guidelines for bacterial strains (e.g., S. aureus, E. coli) with agar dilution methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Functional group modifications :

- Replace the 3-methylpiperidinyl group with other heterocycles (e.g., morpholine, piperazine) to assess steric/electronic effects on receptor binding .

- Introduce electron-withdrawing groups (e.g., -NO, -CF) to the benzamide ring to modulate electron density and enhance interactions with catalytic pockets .

- In silico modeling :

Q. What computational strategies are effective in predicting metabolic stability and toxicity?

Q. How should contradictory data from biological assays be resolved?

- Assay validation :

- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm mechanisms .

- Data normalization : Adjust for batch effects (e.g., cell passage number, reagent lot variability) using Z-score transformation .

Q. What experimental approaches elucidate the compound’s interaction with enzymes or receptors?

Q. How can the compound’s stability under physiological conditions be evaluated?

Q. What strategies mitigate off-target effects in in vivo models?

Q. How can the compound’s potential for inducing resistance in microbial or cancer cells be assessed?

- Serial passage assays : Expose P. aeruginosa or HT-29 cells to sublethal doses over 20 generations; monitor MIC or IC shifts .

- Genomic sequencing : Identify mutations in target genes (e.g., gyrB for antimicrobial activity) via whole-genome sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.